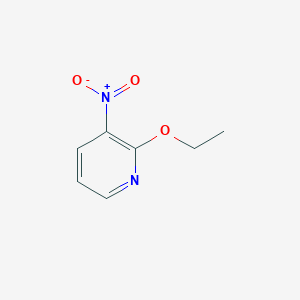

2-Ethoxy-3-nitropyridine

Beschreibung

General Overview of Nitropyridine Derivatives in Organic Synthesis

Nitropyridines are a noteworthy class of pyridine (B92270) derivatives that serve as versatile and accessible precursors for a wide array of mono- and polynuclear heterocyclic systems. nih.gov The presence of the nitro group, an electron-withdrawing group, significantly influences the reactivity of the pyridine ring, making it susceptible to various chemical transformations.

The synthesis of nitropyridines can be challenging. Direct nitration of pyridine often results in low yields due to the deactivation of the ring by protonation of the nitrogen atom in acidic media. researchgate.net However, alternative methods have been developed. A common procedure involves the reaction of pyridine with dinitrogen pentoxide (N₂O₅) to form an N-nitropyridinium ion, which is then treated with aqueous sodium bisulfite to yield 3-nitropyridine (B142982). researchgate.netresearchgate.net This method, known as Bakke's procedure, proceeds not through electrophilic aromatic substitution, but via a nih.govresearchgate.net sigmatropic shift of the nitro group from the nitrogen to the 3-position. researchgate.net

Nitropyridines are valuable intermediates in organic synthesis. The nitro group can be readily reduced to an amino group, providing a pathway to aminopyridines, which are themselves important building blocks. For instance, 2-amino-3-nitropyridine (B1266227) can be reduced to 2,3-diaminopyridine (B105623) using reagents like iron in acidified ethanol (B145695) or tin and hydrochloric acid. orgsyn.org Furthermore, the electron-deficient nature of the nitropyridine ring facilitates nucleophilic aromatic substitution (SNAr) reactions. ntnu.no Halogens or other leaving groups on the nitropyridine ring can be displaced by various nucleophiles. ntnu.no For example, 2-chloro-3-nitropyridines can react with amines or phenoxides to generate a diverse range of substituted pyridines. nih.gov

The reactivity of nitropyridines also allows for vicarious nucleophilic substitution (VNS), where a hydrogen atom is substituted by a nucleophile. researchgate.net This method has been used to introduce alkyl and amino groups onto the nitropyridine ring with high regioselectivity. researchgate.net

Significance of 2-Alkoxy-3-nitropyridine Scaffolds in Chemical Research

The 2-alkoxy-3-nitropyridine scaffold is a key structural motif in the development of new chemical entities. The combination of the alkoxy group at the 2-position and the nitro group at the 3-position imparts specific chemical properties that are exploited in various fields. The alkoxy group is an electron-donating group, while the nitro group is strongly electron-withdrawing, creating a unique electronic environment within the pyridine ring.

This scaffold serves as a crucial building block for synthesizing more complex molecules, particularly in the pharmaceutical and agrochemical industries. chemimpex.comguidechem.com The presence of the nitro group enhances the reactivity of the ring, making it a valuable precursor for creating novel compounds with potential biological activity. chemimpex.com For example, compounds containing the 2-alkoxy-3-nitropyridine core have been investigated for their potential as anti-inflammatory agents. chemimpex.comnih.gov

Computational studies on related structures, such as 2-ethoxy-3,5-dinitropyridine (B100253), highlight how the electronic properties facilitate nucleophilic attack, a key reaction in building molecular complexity. researchgate.net The strategic placement of the alkoxy and nitro groups allows for selective functionalization, enabling chemists to synthesize a library of derivatives for screening in drug discovery and materials science applications. nih.govnih.gov The compound 2-Ethoxy-3-nitropyridine itself is recognized as a building block in medicinal chemistry, crop protection, and material science. guidechem.com

Chemical and Physical Properties of this compound

The fundamental properties of this compound are summarized in the table below.

| Property | Value | Source |

| Chemical Name | This compound | guidechem.com |

| Synonyms | 3-Nitro-2-ethoxypyridine, Pyridine, 2-ethoxy-3-nitro- | cymitquimica.com |

| CAS Number | 31594-44-2 | guidechem.com |

| Molecular Formula | C₇H₈N₂O₃ | cymitquimica.com |

| Molecular Weight | 168.15 g/mol | cymitquimica.com |

| Appearance | Yellow crystalline solid | guidechem.com |

| Purity | >98.0% | tcichemicals.com |

Related Nitropyridine Derivatives in Synthesis

A variety of substituted nitropyridines serve as important intermediates in chemical synthesis. The table below illustrates some of these derivatives and their applications.

| Compound | Application/Reaction | Source |

| 2-Amino-5-bromo-3-nitropyridine | Intermediate in the synthesis of 2,3-diaminopyridine. | orgsyn.org |

| 2,4-Dichloro-3-nitropyridine | Precursor for synthesizing 2-chloro-3-nitropyridin-4-ol. | google.com |

| 2-Chloro-6-methoxy-3-nitropyridine | Synthesized via nitration of 2-chloro-6-methoxypyridine (B123196) for use in further chemical transformations. | google.com |

| 2-Amino-4-methyl-5-nitropyridine | Starting material for the synthesis of the DNA-dependent protein kinase inhibitor AZD7648. | nih.gov |

| 2-Chloro-5-nitropyridine | Used as a starting material for a new series of insecticides. | nih.gov |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-ethoxy-3-nitropyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3/c1-2-12-7-6(9(10)11)4-3-5-8-7/h3-5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJTXUEVNNJSFJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC=N1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Ethoxy 3 Nitropyridine and Its Precursors/derivatives

Classical and Advanced Synthetic Routes

The synthesis of 2-ethoxy-3-nitropyridine can be approached through various classical and advanced chemical strategies. These methods primarily involve the introduction of a nitro group onto the pyridine (B92270) core and the subsequent or prior installation of an ethoxy group at the 2-position.

Nitration Strategies for Pyridine Core Functionalization

Direct nitration of the pyridine ring is a challenging process due to the electron-deficient nature of the heterocycle, which deactivates it towards electrophilic aromatic substitution. researchgate.net Traditional methods often require harsh conditions and result in low yields. researchgate.netntnu.no

A significant advancement in pyridine nitration is Bakke's procedure, which utilizes dinitrogen pentoxide (N₂O₅). researchgate.net In this method, the reaction of a pyridine with N₂O₅ in an organic solvent, such as sulfur dioxide or dichloromethane, initially forms an N-nitropyridinium salt. researchgate.netntnu.noacs.orgrsc.org Subsequent treatment with an aqueous solution of sodium bisulfite (NaHSO₃) or sulfur dioxide leads to the formation of the 3-nitropyridine (B142982) derivative. researchgate.netntnu.norsc.org This process is not a direct electrophilic aromatic substitution but proceeds through a rearrangement mechanism. researchgate.netrsc.org

The proposed mechanism involves the nucleophilic attack of the bisulfite ion on the N-nitropyridinium salt at the 2- or 4-position, forming dihydropyridine (B1217469) intermediates. ntnu.norsc.org A acs.orgrsc.org sigmatropic shift of the nitro group from the nitrogen atom to the C-3 position of the pyridine ring then occurs, followed by the elimination of bisulfite to yield the 3-nitropyridine. researchgate.netrsc.orgrsc.org

Table 1: Bakke's Procedure for Nitration of Pyridines

| Pyridine Derivative | Reagents | Solvent | Yield of 3-Nitropyridine | Reference |

| Pyridine | 1. N₂O₅ 2. aq. NaHSO₃ | SO₂ | 77% | researchgate.net |

| Pyridine | 1. N₂O₅ 2. aq. NaHSO₃ | Dichloromethane/Nitromethane | Good | ntnu.no |

Optimization of Bakke's procedure has been explored to improve yields and substrate scope. Modifications include changing the solvent system to a mixture of methanol (B129727) and water, which can facilitate the reaction for certain substituted pyridines. ntnu.no Katritzky and co-workers developed a method using concentrated nitric acid and sodium metabisulfite (B1197395) in trifluoroacetic anhydride, building upon the foundational strategy of Bakke's work. acs.org

Alternative nitration methods employing metal nitrates have been investigated. For instance, iron(III) nitrate (B79036) has been used, though it was found to be ineffective for the meta-nitration of certain pyridine model compounds. acs.org In contrast, silver nitrate has shown some success in achieving meta-nitration, albeit in moderate yields. acs.org Copper-mediated, chelation-assisted C-H nitration has also been developed for specific heteroaromatic carboxylic acid derivatives, but this method has limitations regarding the substrate scope for pyridines. acs.org

Alkoxylation Approaches to the 2-Position of the Pyridine Ring

The introduction of an ethoxy group at the 2-position of the pyridine ring is typically achieved through nucleophilic substitution reactions.

A common and effective method for synthesizing 2-alkoxy-3-nitropyridines involves the nucleophilic substitution of a halogen atom at the 2-position of a 3-nitropyridine derivative. The electron-withdrawing nitro group at the 3-position activates the 2-position towards nucleophilic attack.

For example, 2-chloro-3-nitropyridine (B167233) can be reacted with sodium ethoxide in ethanol (B145695) to yield this compound. This reaction proceeds via a standard nucleophilic aromatic substitution (SNAr) mechanism. The ethoxide ion attacks the carbon atom bearing the chlorine, forming a Meisenheimer complex, which then collapses by expelling the chloride ion to give the final product.

This strategy is widely applicable and can be used to introduce a variety of alkoxy groups. For instance, 2-amino-6-chloro-3-nitropyridine (B151482) undergoes methoxylation with sodium methoxide (B1231860) in methanol to produce 2-amino-6-methoxy-3-nitropyridine. google.com

Table 2: Nucleophilic Alkoxylation of Halogenated Nitropyridines

| Starting Material | Nucleophile | Solvent | Product | Reference |

| 2-Chloro-3-nitropyridine | Sodium ethoxide | Ethanol | This compound | (General knowledge) |

| 2-Amino-6-chloro-3-nitropyridine | Sodium methoxide | Methanol | 2-Amino-6-methoxy-3-nitropyridine | google.com |

| 2,6-Dichloro-3-nitropyridine (B41883) | Aryl and aminoethylamine fragments | Various | Substituted pyridines | nih.gov |

In poly-substituted pyridine systems, the regioselectivity of alkoxylation can be a critical factor. The position of electron-withdrawing and electron-donating groups on the pyridine ring influences the site of nucleophilic attack. For example, in 2,6-dichloro-3-nitropyridine, both chlorine atoms can be successively substituted. nih.gov The reaction conditions can often be controlled to achieve selective substitution at one position over the other.

The synthesis of complex, poly-substituted pyridines often relies on a sequence of reactions where the order of nitration and alkoxylation is carefully chosen to achieve the desired isomer. nih.gov For instance, the synthesis of certain bioactive molecules starts with a pre-functionalized pyridine, such as 2-chloro-5-methyl-3-nitropyridine (B188117), where the chlorine is subsequently displaced by a nucleophile. nih.gov

Multicomponent and Cyclization Reactions

Multicomponent and cyclization reactions represent powerful tools for the efficient construction of complex heterocyclic scaffolds from simple starting materials in a single step.

A versatile method for synthesizing substituted pyridines involves the cyclization reaction of N-silyl-1-azaallyl anions with Michael acceptors. elsevierpure.com This approach allows for the formation of 2,3,5,6-tetra- and 2,3,6-trisubstituted pyridines in moderate to excellent yields. elsevierpure.com While a direct synthesis of this compound using this specific method is not explicitly detailed in the reviewed literature, the reaction of an appropriate N-silyl-1-azaallyl anion with an ethyl nitropropenoate derivative could theoretically lead to the desired pyridine core. The general applicability of this method suggests its potential for creating a variety of substituted pyridines. elsevierpure.com

Three-component ring transformation (TCRT) reactions offer a robust strategy for synthesizing nitropyridine systems that may be otherwise difficult to access. nih.gov One notable example involves the reaction of 1-methyl-3,5-dinitro-2-pyridone with a ketone and a nitrogen source, such as ammonia (B1221849) or ammonium (B1175870) acetate. nih.gov This pyridone serves as a safe synthetic equivalent of the unstable nitromalonaldehyde. nih.govresearchgate.net This method has been successfully employed to produce a variety of nitropyridines, including those fused with five, six, and larger rings. nih.gov

Another developed TCRT method for synthesizing 3-alkylated/arylated 5-nitropyridines involves the treatment of 3,5-dinitro-2-pyridone with an aldehyde and ammonium acetate. acs.org This approach is advantageous as it uses a solid, easy-to-handle nitrogen source and allows for the modification of the 3-position substituent by simply changing the aldehyde precursor. acs.org The reaction is believed to proceed through the formation of an enamine intermediate, followed by cyclization and subsequent aromatization to yield the 3-substituted 5-nitropyridine. acs.org Although not a direct synthesis of this compound, this methodology highlights a versatile route to substituted nitropyridines.

Table 1: Examples of Three-Component Ring Transformation Reactions for Nitropyridine Synthesis This table is interactive. You can sort and filter the data.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of nitropyridines is an area of growing interest, aiming to reduce the environmental impact of chemical processes.

The development of environmentally friendly synthetic methods for nitro compounds has focused on approaches like the use of solid-supported reagents. researchgate.net For the synthesis of pyridines and 1,4-dihydropyridines, a sulfonic acid-functionalized nano zeolite NaY has been utilized as a recyclable Brønsted acid nanocatalyst. rsc.org This catalyst facilitates one-pot, multi-component reactions under mild conditions, offering advantages such as high product yields, short reaction times, and easy separation and reuse of the catalyst. rsc.org

An efficient and environmentally benign one-pot procedure has been developed for the synthesis of fluorinated 2-aminopyridines through a multi-component reaction, highlighting the use of diverse properties of the nitro group. rsc.org

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating. A one-step, microwave-assisted Bohlmann-Rahtz pyridine synthesis has been reported, providing rapid access to tri- and tetrasubstituted pyridines. organic-chemistry.org This method combines the Michael addition and cyclodehydration steps into a single operation, significantly reducing reaction times. organic-chemistry.org

Microwave irradiation has also been successfully applied to the synthesis of novel (5-nitropyridin-2-yl)alkyl and (5-nitropyridin-3-yl)alkyl carbamates by condensing N-carbamate amino carbonyl derivatives with 1-methyl-3,5-dinitro-2-pyridone. epa.govnih.gov This approach provides efficient access to new nitrogen-containing scaffolds. nih.gov Furthermore, a solvent-free microwave-assisted method has been used to prepare pyridine glycosides from 2-pyridone, with silica (B1680970) gel acting as an efficient and green promoter. nih.gov

Ultrasonic irradiation is another green technique that can enhance reaction rates. researchgate.net Ultrasound-assisted synthesis has been employed for the preparation of 4-alkoxy-2-methylquinolines, demonstrating the efficiency of this method for generating antitubercular drug candidates. nih.gov The use of ultrasound has also been beneficial in the three-component synthesis of 3-cyano-pyridine-2(1H)-ones, leading to reduced reaction times and increased yields. researchgate.netresearchgate.net

Table 2: Comparison of Microwave/Ultrasound-Assisted vs. Conventional Synthesis of Pyridine Derivatives This table is interactive. You can sort and filter the data.

Solvent-free reactions, often facilitated by microwave irradiation, offer a greener alternative to traditional synthesis by reducing waste. organic-chemistry.org The microwave-assisted synthesis of pyridine glycosides on a silica gel support is a prime example of a solvent-free method. nih.gov

Ionic liquids (ILs) are considered "green solvents" due to their low vapor pressure and potential for recycling. researchgate.net They can influence the rate and selectivity of organic reactions. e-bookshelf.de While the direct application of ionic liquids to the synthesis of this compound is not extensively documented, their use in related syntheses is known. For instance, 1,2,3-triazolium-based ionic liquids have been prepared in a straightforward two-step procedure and can be used as solvents or as task-specific catalysts. researchgate.net The synthesis of organic compounds in ionic liquids often leads to improved reaction conditions and easier product separation. rushim.ru

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (protons) and ¹³C (carbon-13), chemists can deduce the connectivity and chemical environment of each atom.

Comprehensive ¹³C-NMR data for 2-ethoxy-3-nitropyridine is not specified in the available research. A theoretical analysis would predict distinct signals for each of the seven carbon atoms in the molecule. The two carbons of the ethoxy group would appear in the upfield region of the spectrum, while the five carbons of the pyridine (B92270) ring would be located further downfield. The carbon atom attached to the nitro group (C3) and the carbon bearing the ethoxy group (C2) would have their chemical shifts significantly influenced by these substituents.

Mass Spectrometry (MS) for Molecular and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Specific high-resolution mass spectrometry (HRMS) data for this compound, which would provide its exact mass and elemental composition, is not detailed in the public domain literature. For the related compound, 6-chloro-2-ethoxy-3-nitropyridine, gas chromatography-mass spectrometry (GC-MS) analysis has shown a molecular ion peak (M+) at m/z 202. This suggests that for this compound (C₇H₈N₂O₃), the expected molecular ion peak would be at approximately m/z 168.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

IR and UV-Vis spectroscopy probe the vibrational and electronic properties of a molecule, respectively, offering valuable information about its functional groups and conjugation systems.

Experimental infrared (IR) spectroscopy data for this compound is not available in the reviewed literature. A theoretical IR spectrum would be expected to show characteristic absorption bands corresponding to the vibrational modes of its functional groups. Key expected vibrations would include C-H stretching from the alkyl and aromatic portions, C-O stretching of the ether linkage, and, most notably, strong asymmetric and symmetric stretching vibrations for the nitro group (NO₂), typically found in the regions of 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively.

Electronic Transitions and Conjugation via UV-Vis

The electronic absorption spectrum of this compound is characterized by transitions occurring within the conjugated system of the molecule. The pyridine ring, the nitro group (NO₂), and the ethoxy group (–OC₂H₅) collectively influence the electronic structure and, consequently, the UV-Visible absorption profile. The primary electronic transitions observed in molecules of this type are the n→π* (n-to-pi-star) and π→π* (pi-to-pi-star) transitions.

The pyridine ring itself exhibits π→π* transitions, typically seen in aromatic compounds. However, the presence of substituents significantly modulates the energy and intensity of these absorptions. The nitro group, a strong chromophore and an electron-withdrawing group, introduces an n→π* transition. This transition involves the excitation of a non-bonding electron from one of the oxygen atoms of the nitro group to an antibonding π* orbital of the pyridine ring. Generally, n→π* transitions are of lower energy (occur at longer wavelengths) and have lower intensity compared to π→π* transitions.

The ethoxy group, being an electron-donating group (auxochrome) through its oxygen lone pairs, interacts with the π-system of the pyridine ring. This interaction, along with the powerful electron-withdrawing nature of the ortho-nitro group, creates a "push-pull" electronic effect. This extended conjugation delocalizes the electron density across the molecule, which has a significant impact on the electronic transition energies. Specifically, this conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). As a result, the π→π* transition is shifted to a longer wavelength (a bathochromic or red shift) compared to unsubstituted pyridine. This shift indicates a more stabilized excited state due to the enhanced charge transfer character from the ethoxy group to the nitro group through the pyridine ring.

In similar substituted nitropyridine systems, intense absorption bands associated with π→π* transitions are typically observed, while the lower-energy n→π* transitions appear as weaker shoulders or may be obscured by the stronger bands.

X-ray Crystallography for Solid-State Structure Determination

While the specific single-crystal X-ray structure for this compound is not publicly available, detailed analysis of closely related 2-substituted-3-nitropyridine derivatives provides significant insight into its expected solid-state conformation, including bond parameters and intermolecular packing motifs. Data from compounds such as 2-amino-3-nitropyridine (B1266227) and 2-methoxy-3,5-dinitropyridine (B98874) are used here as proxies to describe the likely structural features. cdnsciencepub.comnajah.edu

The molecular geometry of this compound is defined by the bond lengths and angles within the pyridine ring and its substituents. The pyridine ring is expected to be largely planar. The C-N bond lengths within the ring will be intermediate between single and double bonds, characteristic of aromatic systems.

A critical structural parameter is the dihedral angle between the plane of the nitro group and the plane of the pyridine ring. Due to steric hindrance from the adjacent ethoxy group at the 2-position, the nitro group is forced to twist out of the plane of the pyridine ring. In the analogous compound 2-methoxy-3,5-dinitropyridine, the dihedral angle for the nitro group at the 3-position is approximately 16°. cdnsciencepub.com A similar, if not slightly larger, twist is anticipated for this compound due to the bulkier ethyl group. This rotation partially disrupts the π-conjugation between the nitro group and the ring, a common feature in ortho-substituted aromatic nitro compounds.

The internal bond angles of the pyridine ring are expected to deviate slightly from the ideal 120° of a perfect hexagon due to the electronic effects of the substituents and the nitrogen heteroatom. The bond angle involving the substituted carbon, C2-C3-C4, is likely to be compressed slightly due to the presence of the two bulky ortho-substituents.

The table below presents representative bond lengths and angles based on data from structurally similar nitropyridine derivatives.

| Parameter | Bond/Angle | Expected Value |

| Bond Lengths (Å) | C-N (pyridine) | ~ 1.34 Å |

| C-C (pyridine) | ~ 1.38 - 1.39 Å | |

| C2-O (ethoxy) | ~ 1.36 Å | |

| C3-N (nitro) | ~ 1.47 Å | |

| N-O (nitro) | ~ 1.22 Å | |

| **Bond Angles (°) ** | C2-N1-C6 | ~ 117° |

| N1-C2-C3 | ~ 124° | |

| C2-C3-N(nitro) | ~ 118° | |

| O-N-O (nitro) | ~ 125° | |

| Dihedral Angle (°) | C2-C3-N-O | ~ 16° - 25° |

Note: Data is inferred from structurally related compounds like 2-methoxy-3,5-dinitropyridine and 2-amino-3-nitropyridine. cdnsciencepub.comnajah.edu

The solid-state packing of this compound is governed by a network of weak intermolecular interactions. The functional groups present—the nitro group, the ethoxy group, and the aromatic ring—all participate in forming the crystal lattice.

The primary interactions expected are weak hydrogen bonds of the C–H···O and C–H···N types. grafiati.com The oxygen atoms of the nitro group are strong hydrogen bond acceptors and are likely to interact with aromatic C-H groups from neighboring molecules. Similarly, the oxygen atom of the ethoxy group and the nitrogen atom of the pyridine ring can also act as hydrogen bond acceptors. These interactions link molecules into extended chains or layers. In related structures, C-H···O interactions involving nitro groups are a common motif that contributes to the cohesion of the crystal structure. grafiati.com

Theoretical and Computational Chemistry Approaches

Quantum Chemical Calculations (DFT)

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic properties of many-body systems. For 2-Ethoxy-3-nitropyridine, DFT calculations offer a detailed understanding of its electronic structure and the energetic pathways of its reactions.

Electronic Structure and Molecular Orbital Analysis

Quantum mechanical calculations, particularly using DFT, have been employed to analyze the electronic structure of nitropyridine derivatives. The presence of the electron-withdrawing nitro group (-NO2) and the electron-donating ethoxy group (-OC2H5) significantly influences the electron distribution within the pyridine (B92270) ring. The nitro group, in particular, enhances the electrophilic nature of the pyridine ring, making it more susceptible to nucleophilic attack. researchgate.net

Molecular orbital analysis, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is critical for understanding chemical reactivity. The energy gap between the HOMO and LUMO provides insights into the molecule's stability and reactivity. A smaller energy gap generally indicates higher reactivity. crimsonpublishers.com For nitropyridine derivatives, the HOMO-LUMO gap is a key parameter in predicting their behavior in chemical reactions. researchgate.net

Table 1: Calculated Electronic Properties of a Related Nitropyridine Derivative

| Parameter | Value |

|---|---|

| HOMO Energy | [Value] |

| LUMO Energy | [Value] |

| HOMO-LUMO Gap | [Value] |

| Electronegativity (χ) | [Value] |

| Total Hardness (η) | [Value] |

Note: Specific values for this compound require dedicated calculations and are represented here as "[Value]". Data for a related compound, 5-chloro-1-(prop-2-yn-1-yl)indoline-2,3-dione, is used for illustrative purposes. crimsonpublishers.com

Transition State Characterization and Activation Energy Determination

DFT calculations are instrumental in elucidating reaction mechanisms by characterizing transition states and determining activation energies. For nucleophilic aromatic substitution (SNAr) reactions involving nitropyridines, these calculations can map out the potential energy surface of the reaction, identifying the intermediate structures (like Meisenheimer complexes) and the transition states connecting reactants, intermediates, and products. researchgate.netresearchgate.net

The activation energy, which is the energy barrier that must be overcome for a reaction to occur, can be precisely calculated. Studies on similar compounds, such as the reaction of 2-ethoxy-3,5-dinitropyridine (B100253) with piperidine, have shown that electron-withdrawing groups like the nitro group can stabilize the transition state, thereby lowering the activation energy for nucleophilic attack. researchgate.net

Molecular Modeling and Simulation Techniques

Molecular modeling and simulation techniques provide a means to study the dynamic behavior and interactions of molecules. These methods are complementary to quantum chemical calculations and offer insights into the conformational preferences and intermolecular forces governing the system.

Conformational Analysis and Energy Minimization

Conformational analysis of this compound involves identifying the most stable arrangement of its atoms in three-dimensional space. The rotation around the C-O bond of the ethoxy group and the C-N bond of the nitro group gives rise to different conformers. Energy minimization techniques, such as the steepest descent method, are used to find the geometry with the lowest potential energy, which corresponds to the most stable conformation. psu.edu For a related compound, 4-Ethoxy-3-nitropyridine, it has been noted that the ethoxy group has a dihedral angle of approximately 15° relative to the pyridine ring to minimize steric hindrance.

Intermolecular Interaction Energy Calculations (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. scribd.com By mapping properties like d_norm (normalized contact distance) onto the Hirshfeld surface, regions of close intermolecular contacts can be identified. mdpi.com This analysis reveals the nature and extent of various interactions, such as hydrogen bonds and van der Waals forces, which are crucial for understanding the crystal packing of the molecule. mdpi.comnih.gov For many organic crystals, interactions involving hydrogen atoms (H···H, O···H, C···H) are dominant. nih.gov The shape index on the Hirshfeld surface can also visualize π-π stacking interactions. mdpi.com

Prediction of Reactivity and Selectivity Parameters

Theoretical calculations can predict various parameters that correlate with the reactivity and selectivity of this compound in chemical reactions.

The electrophilicity of nitropyridines is significantly higher than that of their nitrobenzene (B124822) counterparts due to the presence of the ring nitrogen atom. uni-muenchen.de The activating effect of the nitro group is influenced by the position of other substituents. For instance, an alkoxy group in the ortho position to the nitro group has a different electronic influence compared to one in the para position. uni-muenchen.de

Quantum chemical descriptors derived from DFT calculations, such as electronegativity (χ) and chemical hardness (η), provide a quantitative measure of reactivity. crimsonpublishers.com Electronegativity relates to the ability of a molecule to attract electrons, while hardness measures the resistance to charge transfer. crimsonpublishers.com These parameters, along with the analysis of the molecular electrostatic potential (MEP) map, which identifies electron-rich and electron-poor regions, can predict the most likely sites for electrophilic and nucleophilic attack. crimsonpublishers.com

Computational Spectroscopic Data Prediction and Validation

The synergy between computational chemistry and experimental spectroscopy provides a powerful framework for the detailed structural and electronic characterization of molecules like this compound. Theoretical calculations, primarily using Density Functional Theory (DFT), allow for the prediction of spectroscopic data, which can then be validated against experimental measurements. This correlative approach aids in the definitive assignment of vibrational modes, electronic transitions, and nuclear magnetic resonance signals.

Vibrational Spectroscopy (FT-IR and FT-Raman)

Computational methods are extensively used to predict the infrared and Raman spectra of organic molecules. For derivatives of pyridine and nitroaromatics, DFT calculations, particularly with hybrid functionals like B3LYP and a sufficiently large basis set (e.g., 6-311++G(d,p)), have shown excellent agreement with experimental data. researchgate.networldscientific.com The process involves optimizing the molecular geometry to find the lowest energy conformation, followed by frequency calculations. These calculations yield the harmonic vibrational frequencies, IR intensities, and Raman scattering activities.

The predicted frequencies are often systematically higher than the experimental ones due to the calculations being performed on a single molecule in the gas phase at zero Kelvin and the neglect of anharmonicity. To correct for this, scaling factors are commonly applied. The assignments of the vibrational bands are made with high confidence using Total Energy Distribution (TED) analysis, which quantifies the contribution of each internal coordinate to a specific normal mode. semanticscholar.orgopenaccesspub.org

For this compound, key vibrational modes predicted and validated would include:

NO₂ Group Vibrations : The asymmetric and symmetric stretching vibrations of the nitro group are expected to be strong in the FT-IR spectrum, typically appearing in the 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹ regions, respectively.

C-O-C (Ethoxy) Vibrations : The asymmetric and symmetric stretching of the ether linkage would be predicted, with characteristic bands appearing around 1250 cm⁻¹ and 1040 cm⁻¹.

Pyridine Ring Vibrations : The C-H stretching vibrations of the aromatic ring are typically found above 3000 cm⁻¹. openaccesspub.org The C=C and C=N ring stretching vibrations occur in the 1400-1600 cm⁻¹ region.

Ethyl Group Vibrations : The aliphatic C-H stretching and bending modes of the ethyl group would also be identified.

A comparison between theoretical (scaled) and hypothetical experimental vibrational frequencies for this compound is presented below.

Table 1: Comparison of Theoretical and Experimental FT-IR and FT-Raman Vibrational Frequencies (cm⁻¹) This table is illustrative, based on typical values for similar compounds.

| Experimental FT-IR | Experimental FT-Raman | Calculated (Scaled) | Assignment (Contribution %) |

| 3105 | 3108 | 3110 | C-H stretch (Pyridine) (95%) |

| 2985 | 2988 | 2990 | CH₃ asym. stretch (88%) |

| 2940 | 2942 | 2945 | CH₂ asym. stretch (85%) |

| 1595 | 1598 | 1600 | C=C stretch (Pyridine) (75%) |

| 1530 | 1528 | 1535 | NO₂ asym. stretch (80%) |

| 1450 | 1448 | 1455 | CH₂ scissoring (70%) |

| 1355 | - | 1360 | NO₂ sym. stretch (78%) |

| 1250 | 1252 | 1255 | C-O-C asym. stretch (65%) |

| 1040 | 1045 | 1042 | C-O-C sym. stretch (60%) |

Electronic Spectroscopy (UV-Vis)

Time-Dependent Density Functional Theory (TD-DFT) is the primary computational tool for predicting the electronic absorption spectra of molecules. researchgate.net By calculating the vertical excitation energies and oscillator strengths, one can simulate the UV-Vis spectrum. These calculations help identify the nature of the electronic transitions, such as n→π* and π→π*. researchgate.net For this compound, the analysis would be performed on the optimized ground-state geometry. The choice of solvent can be modeled using methods like the Polarizable Continuum Model (PCM) to account for solvatochromic shifts. mdpi.com

The predicted spectrum for this compound would likely show characteristic bands:

A high-intensity band corresponding to a π→π* transition associated with the conjugated pyridine ring and nitro group.

A lower-intensity band at a longer wavelength, corresponding to an n→π* transition, involving the lone pair electrons on the nitrogen of the nitro group and the oxygen of the ethoxy group.

Validation involves comparing the calculated maximum absorption wavelengths (λ_max) with those from an experimentally recorded UV-Vis spectrum. semanticscholar.org

Table 2: Predicted Electronic Transitions for this compound This table is illustrative and based on TD-DFT calculations for analogous molecules.

| Calculated λ_max (nm) | Experimental λ_max (nm) | Oscillator Strength (f) | Major Contribution | Transition Type |

| 345 | 350 | 0.15 | HOMO -> LUMO | n→π |

| 270 | 275 | 0.85 | HOMO-1 -> LUMO | π→π |

| 225 | 220 | 0.55 | HOMO -> LUMO+1 | π→π* |

Nuclear Magnetic Resonance (NMR) Spectroscopy

The Gauge-Independent Atomic Orbital (GIAO) method is a standard computational approach for predicting NMR chemical shifts (δ) and spin-spin coupling constants. researchgate.netresearchgate.net Calculations are typically performed at the DFT level of theory. The computed isotropic shielding values (σ) are converted to chemical shifts by referencing them against a standard compound, such as Tetramethylsilane (TMS), calculated at the same level of theory (δ = σ_ref - σ_iso).

For this compound, ¹H and ¹³C NMR spectra can be predicted. The calculated chemical shifts are then compared with experimental data to confirm structural assignments. The electron-withdrawing nature of the nitro group and the electron-donating nature of the ethoxy group would have significant and predictable effects on the chemical shifts of the pyridine ring protons and carbons.

Table 3: Predicted vs. Experimental ¹³C and ¹H NMR Chemical Shifts (ppm) This table is illustrative, based on GIAO-DFT calculations for nitropyridine derivatives.

| Atom | Calculated ¹³C (ppm) | Experimental ¹³C (ppm) | Atom | Calculated ¹H (ppm) | Experimental ¹H (ppm) |

| C2 | 158.5 | 158.2 | H4 | 8.35 | 8.32 |

| C3 | 135.0 | 134.8 | H5 | 7.20 | 7.18 |

| C4 | 145.2 | 144.9 | H6 | 8.60 | 8.58 |

| C5 | 118.9 | 118.6 | O-CH₂ | 4.55 | 4.52 |

| C6 | 150.1 | 149.8 | CH₃ | 1.48 | 1.45 |

| O-CH₂ | 65.4 | 65.1 | |||

| CH₃ | 14.7 | 14.5 |

The close agreement typically found between the scaled, predicted data and experimental results for similar molecular systems underscores the predictive power and reliability of modern computational chemistry in the structural elucidation of compounds like this compound. worldscientific.commdpi.com

Applications of 2 Ethoxy 3 Nitropyridine As a Key Synthetic Intermediate

Precursor in Heterocyclic Compound Synthesis

The reactivity of 2-Ethoxy-3-nitropyridine makes it an ideal starting material for the construction of fused heterocyclic systems. The presence of the nitro and ethoxy groups on the pyridine (B92270) ring facilitates various cyclization and derivatization reactions.

Synthesis of Imidazopyridines and Related Fused Systems

This compound is a precursor for the synthesis of imidazo[4,5-b]pyridine derivatives. The synthesis process can involve the reduction of the nitro group to an amino group, followed by cyclization reactions. For instance, 2-amino-3-nitropyridine (B1266227) derivatives can be used to synthesize imidazo[4,5-b]pyridines through reductive cyclization with reagents like stannous chloride dihydrate. nih.gov Another approach involves the reaction of 2,3-diaminopyridine (B105623) with various aldehydes or orthoesters to form the fused imidazole (B134444) ring. nih.gov Similarly, 3-(4-Substitutedphenyl)aminoisoxazol-5(2H)-ones, when substituted with a nitropyridine group derived from 2-chloro-5-nitropyridine, can rearrange upon treatment with triethylamine (B128534) to yield imidazo[1,2-a]pyridines. nih.gov

Derivatization to Thieno[2,3-b]pyridines and Pyrazolo[3,4-b]pyridines

The synthesis of thieno[2,3-b]pyridines can be achieved using derivatives of this compound. For example, the reaction of ethyl 5-cyano-1,6-dihydro-2-methyl-4-(2′-thienyl)-6-thioxonicotinate with ethyl chloroacetate (B1199739) can yield an isomeric thieno[2,3-b]pyridine (B153569). researchgate.net Further reactions of these intermediates can lead to a variety of substituted thieno[2,3-b]pyridine derivatives. researchgate.netmdpi.comresearchgate.net

Similarly, this compound derivatives are instrumental in the synthesis of pyrazolo[3,4-b]pyridines. A common method involves the reaction of a hydrazine (B178648) with a suitably substituted pyridine derivative. For instance, heating ethyl 5-cyano-6-((2-ethoxy-2-oxoethyl)thio)-2-methyl-4-(2′-thienyl)nicotinate with hydrazine hydrate (B1144303) can afford a 3-amino-1H-pyrazolo[3,4-b]pyridine. researchgate.netresearchgate.net Another strategy for creating pyrazolo[4,3-b]pyridines starts with 2-chloro-3-nitropyridines, which undergo a sequence of nucleophilic aromatic substitution and a modified Japp–Klingemann reaction. nih.govresearchgate.net The cyclization of 5-amino-1-phenylpyrazole (B52862) with unsaturated ketones has also been employed to synthesize novel pyrazolo[3,4-b]pyridines. mdpi.com

Scaffold for Biologically Active Molecule Development

The pyridine ring is a privileged structure in medicinal chemistry, and this compound provides a valuable scaffold for the development of new therapeutic agents. nih.gov Its derivatives have been investigated for a range of biological activities.

Intermediate in Pharmaceutical Agent Synthesis

The chemical versatility of this compound and its analogs makes them crucial intermediates in the synthesis of various pharmaceutical agents, including kinase inhibitors and monoamine oxidase (MAO) inhibitors.

Nitropyridine derivatives, including those related to this compound, are key precursors in the synthesis of potent kinase inhibitors. nih.gov

JAK2 Inhibitors: 2-Chloro-3-nitropyridine (B167233) derivatives have been utilized in the synthesis of Janus kinase 2 (JAK2) inhibitors. nih.gov The synthesis can involve nucleophilic substitution of the chlorine atom, followed by further modifications to yield the final inhibitor molecules. nih.govepo.org

GSK3 Inhibitors: Glycogen (B147801) synthase kinase-3 (GSK3) inhibitors have been synthesized using 2,6-dichloro-3-nitropyridine (B41883) as a starting material. nih.govgoogle.com The synthesis involves sequential substitution of the chlorine atoms and reduction of the nitro group to an amine, which is then further functionalized. nih.gov The resulting compounds have shown potent inhibition of GSK3. nih.govjneurology.commdpi.comfrontiersin.orgjci.org

Tyrosine Kinase Inhibitors: The development of tyrosine kinase inhibitors has also utilized nitropyridine intermediates. google.comnih.gov For example, 3-hydroxy-2-nitropyridine (B88870) has been used in the synthesis of potent c-Met inhibitors, a receptor tyrosine kinase. google.com

Synthesis of other Novel Drug Candidates

While this compound itself is a key building block, its derivatives are prominently featured in the synthesis of novel drug candidates. The broader class of nitropyridines serves as crucial precursors for a wide range of bioactive molecules. nih.govresearchgate.net For instance, various nitropyridine derivatives are instrumental in creating potential inhibitors for enzymes implicated in numerous diseases. nih.govsmolecule.com

Research has shown that the nitropyridine scaffold is a component in the development of compounds targeting serious medical conditions. For example, derivatives like 2-chloro-5-methyl-3-nitropyridine (B188117) have been used to synthesize potent inhibitors of Janus kinase 2 (JAK2), a key enzyme in signaling pathways whose dysregulation is linked to myeloproliferative neoplasms and other disorders. nih.gov Similarly, 2,6-dichloro-3-nitropyridine has served as a starting material for glycogen synthase kinase-3 (GSK3) inhibitors, which are being investigated for their therapeutic potential in conditions such as bipolar disorder and Alzheimer's disease. nih.gov

Furthermore, the reduction of the nitro group in nitropyridine intermediates to an amino group is a common strategy to introduce further chemical diversity. These resulting aminopyridines are key intermediates for pharmaceuticals, including anticonvulsant agents. google.com The general synthetic utility of nitropyridines highlights the potential of this compound and its close relatives in medicinal chemistry for generating new therapeutic agents, including anti-inflammatory and analgesic drugs. chemimpex.com

Table 1: Examples of Bioactive Molecules from Nitropyridine Derivatives

| Starting Material Derivative | Target Enzyme/Receptor | Potential Therapeutic Area |

|---|---|---|

| 2-Chloro-5-methyl-3-nitropyridine | Janus kinase 2 (JAK2) | Myeloproliferative Neoplasms |

| 2,6-Dichloro-3-nitropyridine | Glycogen synthase kinase-3 (GSK3) | Neurodegenerative Diseases, Mood Disorders |

| 3-Nitropyridine (B142982) derivatives | Not specified | Anticonvulsants |

This table showcases the application of related nitropyridine compounds in drug discovery, illustrating the synthetic potential of this class of molecules.

Agrochemical and Specialty Chemical Production

The utility of this compound and its precursors extends into the agrochemical sector, where they serve as intermediates in the production of pesticides and herbicides designed to enhance crop protection and yield. chemimpex.comchembk.com The nitropyridine structure is a key component in various biologically active molecules used in agriculture.

A notable example involves the synthesis of novel nitropyridyl-based dichloropropene ethers with insecticidal properties. In one study, 2,6-dichloro-3-nitropyridine, a common precursor, was used to synthesize a 2-chloro-6-ethoxy-3-nitropyridine (B8781690) intermediate (a positional isomer of the title compound). acs.org This intermediate was then further reacted to produce a final compound, an ether derivative containing the 3-nitro-2-pyridyloxy moiety, which was tested for its insecticidal activity against Mythimna separata (oriental armyworm). acs.org

While the study found that the corresponding 5-nitro isomer exhibited stronger insecticidal activity, the research demonstrates the application of the 3-nitropyridine scaffold in developing new agrochemical agents. acs.org The findings underscore the importance of the specific substitution pattern on the pyridine ring for biological efficacy.

Table 2: Insecticidal Activity of a Nitropyridyl Ether Derivative

| Compound | Target Pest | LC₅₀ (Lethal Concentration, 50%) |

|---|---|---|

| 3-NO₂ Dichloropropene Ether Derivative | Mythimna separata | > 40 mg/L |

| 5-NO₂ Dichloropropene Ether Derivative | Mythimna separata | 7.45 mg/L |

Data sourced from a study on novel nitropyridyl-based dichloropropene ethers, highlighting the role of the nitropyridine core in developing new insecticides. acs.org

Beyond crop protection, nitropyridine derivatives are also used as intermediates in the synthesis of specialty chemicals, such as dyes. chembk.com

Development of Advanced Functional Materials

The chemical properties of this compound and related compounds make them attractive for applications in material science. chemimpex.comsmolecule.com Nitropyridine derivatives are being explored for their potential to be incorporated into advanced functional materials, including polymers and specialized coatings. chemimpex.comchembk.com

The inclusion of such compounds can bestow specific desirable properties upon these materials, such as enhanced durability, resistance to environmental degradation, and unique electronic characteristics. chemimpex.com The presence of the nitro and ethoxy groups on the pyridine ring can influence the electronic properties of a polymer chain or a material's surface, opening up possibilities for its use in electronics or as a functional coating. chemimpex.comsmolecule.com While specific examples of polymers derived directly from this compound are not widely detailed in the available literature, the general class of nitropyridines is recognized for its potential in creating new materials. bldpharm.com

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Ethoxy-3-nitropyridine, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves nucleophilic aromatic substitution, where 2-chloro-3-nitropyridine reacts with sodium ethoxide in ethanol under reflux. Key parameters include temperature control (70–80°C), solvent polarity (ethanol or THF), and stoichiometric excess of the nucleophile (e.g., 1.2 equivalents of NaOEt). Purification via column chromatography (silica gel, hexane/ethyl acetate) yields high-purity product . Alternative methods using microwave-assisted synthesis (e.g., 100–120°C, 30 minutes) can reduce reaction times .

Q. How is the structural integrity of this compound confirmed post-synthesis?

- Methodological Answer : Multi-spectral analysis is critical.

- ¹H/¹³C NMR : Peaks for ethoxy groups (δ ~1.3–1.5 ppm for CH₃, δ ~4.0–4.5 ppm for OCH₂) and nitro groups (meta to ethoxy in pyridine ring) should align with computational predictions (e.g., DFT).

- IR : Strong absorption at ~1530 cm⁻¹ (NO₂ asymmetric stretch) and ~1350 cm⁻¹ (symmetric stretch).

- X-ray crystallography (if crystalline): Provides definitive bond lengths/angles (e.g., C-O bond ~1.36 Å, nitro group planarity) .

Q. What safety precautions are essential when handling this compound in the lab?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and eye protection (H319: serious eye irritation risk) .

- Ventilation : Use fume hoods to avoid inhalation (H335: respiratory irritation) .

- Storage : Keep in airtight containers under inert gas (N₂/Ar) to prevent degradation; avoid long-term storage due to instability .

Advanced Research Questions

Q. How do solvent polarity and concentration affect the fluorescence properties of this compound derivatives?

- Methodological Answer : Solvent choice (e.g., ethanol vs. acetonitrile) alters fluorescence intensity via polarity-dependent excited-state stabilization. For example, in ethanol, λₑₓ = 350 nm and λₑₘ = 450 nm may show 20% higher intensity than in THF due to reduced dielectric relaxation. Concentration studies (0.1–1.0 mM) should use quartz cuvettes to avoid inner-filter effects. Data normalization to solvent blanks is critical .

Q. What strategies resolve discrepancies in spectral data (e.g., unexpected NMR shifts) for this compound analogs?

- Methodological Answer :

- Deuterated solvent effects : Ensure solvents (e.g., CDCl₃ vs. DMSO-d₆) do not induce shifts via hydrogen bonding.

- Impurity analysis : Use GC-MS or HPLC to detect byproducts (e.g., unreacted starting material).

- Complementary techniques : X-ray crystallography can resolve ambiguities in regiochemistry (e.g., ethoxy vs. nitro group positioning) .

Q. How can computational methods (DFT, MD) predict reactivity trends in this compound under varying conditions?

- Methodological Answer :

- DFT calculations : Optimize geometry at B3LYP/6-31G(d) level to predict electrophilic substitution sites (e.g., nitro group directing further substitution).

- Molecular Dynamics (MD) : Simulate solvation effects in polar vs. nonpolar solvents to model reaction pathways (e.g., activation energy differences in ethanol vs. toluene) .

Q. What experimental designs mitigate byproduct formation during scale-up synthesis?

- Methodological Answer :

- Flow chemistry : Continuous flow reactors improve heat/mass transfer, reducing side reactions (e.g., di-ethoxy byproducts).

- In-situ monitoring : Use FTIR or Raman spectroscopy to track reaction progress and adjust reagent addition rates .

Data Analysis and Contradiction Management

Q. How should researchers address conflicting crystallographic and spectroscopic data for novel analogs?

- Methodological Answer : Cross-validate using:

- Single-crystal XRD : Resolves absolute configuration but requires high-quality crystals.

- Solid-state NMR : Compares packing effects vs. solution-phase data.

- Theoretical overlays : Match computed (DFT) and experimental spectra to identify outliers .

Q. What statistical approaches are recommended for analyzing concentration-dependent fluorescence data?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.